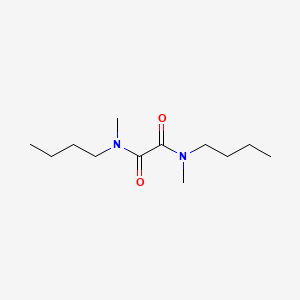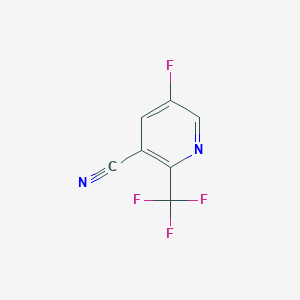![molecular formula C13H13ClN2O B13912680 {2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol CAS No. 825643-70-7](/img/structure/B13912680.png)
{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol is a chemical compound with a molecular formula of C12H12ClNO It is a derivative of pyridine and phenylmethanol, featuring a chloro and methylamino substitution on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitropyridine and phenylmethanol.
Reduction: The nitro group on 2-chloro-5-nitropyridine is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The resulting 2-chloro-5-(methylamino)pyridine is coupled with phenylmethanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group, forming a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, {2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of {2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but early studies suggest involvement of key signaling proteins and transcription factors.
類似化合物との比較
Similar Compounds
2-Chloro-5-(methylamino)pyridine: A precursor in the synthesis of {2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol.
Phenylmethanol: Another precursor used in the synthesis.
2-Chloro-5-nitropyridine: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a phenylmethanol moiety, along with chloro and methylamino substitutions. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
825643-70-7 |
|---|---|
分子式 |
C13H13ClN2O |
分子量 |
248.71 g/mol |
IUPAC名 |
[2-[2-chloro-5-(methylamino)pyridin-4-yl]phenyl]methanol |
InChI |
InChI=1S/C13H13ClN2O/c1-15-12-7-16-13(14)6-11(12)10-5-3-2-4-9(10)8-17/h2-7,15,17H,8H2,1H3 |
InChIキー |
WLZPROPJBSTOMQ-UHFFFAOYSA-N |
正規SMILES |
CNC1=CN=C(C=C1C2=CC=CC=C2CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)




![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
